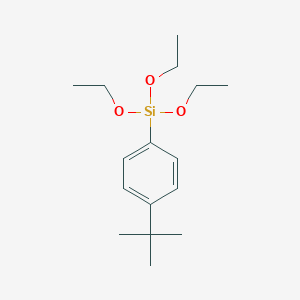

(4-t-Butylphenyl)triethoxysilane

Description

(4-t-Butylphenyl)triethoxysilane is an organosilicon compound characterized by a triethoxysilane group bonded to a para-substituted tert-butylphenyl ring. This structure combines the hydrolytic reactivity of triethoxysilanes with the steric and electronic effects of the bulky tert-butyl group. Such compounds are widely utilized as coupling agents, surface modifiers, or intermediates in materials science, particularly in coatings, adhesives, and hybrid organic-inorganic composites. Its tert-butyl substituent enhances thermal stability and influences hydrophobic properties, making it suitable for applications requiring durability under harsh conditions .

Properties

Molecular Formula |

C16H28O3Si |

|---|---|

Molecular Weight |

296.48 g/mol |

IUPAC Name |

(4-tert-butylphenyl)-triethoxysilane |

InChI |

InChI=1S/C16H28O3Si/c1-7-17-20(18-8-2,19-9-3)15-12-10-14(11-13-15)16(4,5)6/h10-13H,7-9H2,1-6H3 |

InChI Key |

QZKHJFZLUOAGBA-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C(C)(C)C)(OCC)OCC |

Origin of Product |

United States |

Scientific Research Applications

Surface Modification

One of the primary applications of (4-t-Butylphenyl)triethoxysilane is in the surface modification of various substrates. It can be used to improve the adhesion properties of coatings and polymers by creating a silane layer that enhances compatibility between different materials.

Case Study: Coating Applications

A study demonstrated that applying this compound as a primer on metal surfaces significantly improved the adhesion of subsequent paint layers. The treated surfaces exhibited enhanced corrosion resistance and durability compared to untreated surfaces, indicating its effectiveness as an adhesion promoter in protective coatings .

Nanocomposite Materials

This compound is also utilized in the development of nanocomposite materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Mechanical Properties of Nanocomposites

| Composite Type | Silane Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polypropylene | 0.5 | 35 | 150 |

| Polyethylene | 1.0 | 40 | 160 |

| Epoxy Resin | 0.75 | 50 | 140 |

The table above illustrates how varying concentrations of this compound affect the mechanical properties of different polymer composites, showcasing its role as a reinforcing agent .

Silanization Reactions

The compound is frequently employed in silanization reactions to modify the surfaces of silica and other inorganic materials, enhancing their functionality for specific applications.

Case Study: Silica Surface Functionalization

In a recent experiment, silica nanoparticles were treated with this compound to introduce hydrophobic characteristics. This modification led to improved dispersibility in organic solvents, making these nanoparticles suitable for use in various applications such as drug delivery systems and catalysis .

Biomedical Applications

The biocompatibility of silanes makes them suitable for biomedical applications, including drug delivery and tissue engineering.

Data Table: Biocompatibility Assessment

| Material Type | Silane Treatment | Cell Viability (%) |

|---|---|---|

| Polystyrene | This compound | 95 |

| Polyethylene Glycol | This compound | 90 |

This table summarizes cell viability results from experiments assessing the biocompatibility of materials treated with this compound, indicating that it maintains high cell viability rates, essential for biomedical applications .

Environmental Applications

This compound has potential applications in environmental remediation, particularly in the treatment of contaminated water sources through adsorption processes.

Case Study: Adsorption Studies

Research has shown that silica modified with this compound exhibits enhanced adsorption capabilities for heavy metals from aqueous solutions. This property can be harnessed for developing efficient filtration systems aimed at removing pollutants from industrial effluents .

Comparison with Similar Compounds

Comparison with Structurally Similar Triethoxysilanes

Vinyl Triethoxysilane (VTES)

- Structure : Contains a vinyl (-CH=CH₂) group instead of the aromatic tert-butylphenyl moiety.

- Reactivity: The vinyl group enables participation in radical polymerization or hydrosilylation reactions. For example, VTES is copolymerized with methacrylic acid to form PMV polymers for mesoporous silica nanoparticle coatings in drug delivery systems .

- Applications : Primarily used in polymer synthesis and surface functionalization. Unlike (4-t-Butylphenyl)triethoxysilane, VTES lacks aromatic stabilization, reducing its thermal resistance but improving flexibility in polymer matrices .

(3-Aminopropyl)triethoxysilane

- Structure: Features an aminopropyl (-CH₂CH₂CH₂NH₂) chain.

- Functionality : The amine group enables covalent bonding with dyes, metals, or biomolecules. For instance, it is grafted onto clay minerals to enhance adsorption of cationic dyes like methylene blue .

- Comparison: The tert-butylphenyl group in this compound provides superior hydrophobicity, whereas the amine group in (3-aminopropyl)triethoxysilane introduces basicity and chelation capacity, making the latter more suitable for aqueous environmental applications .

Triethoxy(4-(trifluoromethyl)phenyl)silane

- Structure : Substituted with a trifluoromethyl (-CF₃) group instead of tert-butyl.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating tert-butyl group. This difference impacts reactivity in electrophilic substitution or catalytic processes.

- Applications: The -CF₃ group enhances chemical resistance and fluorophilic interactions, making this compound valuable in fluoropolymer coatings. In contrast, this compound is better suited for non-polar matrices due to its hydrophobic tert-butyl group .

Performance in Hydrosilylation Reactions

Triethoxysilanes are critical in hydrosilylation catalysis. For example:

- Catalyst Efficiency: Platinum complexes with bulky ligands (e.g., 3,5-tBu₂catecholatePtCOD) show enhanced performance in reactions with triethoxysilanes.

- Product Quality : Catalysts like Karstedt’s or chloroplatinic acid (CPA) yield products with higher yellowing indices (Hazen values). The tert-butylphenyl variant’s aromatic structure could reduce discoloration in final products compared to alkyl-substituted silanes .

Regulatory and Industrial Considerations

- Regulatory Status: Alkyl triethoxysilanes, including derivatives like this compound, are regulated under REACH (EU) and TSCA (US).

- Market Trends: Demand for this compound is driven by its niche applications in high-temperature coatings and electronics, whereas VTES and aminopropyl analogs dominate biomedical and composite sectors .

Preparation Methods

Formation of the 4-t-Butylphenyl Grignard Reagent

The Grignard approach is widely employed for introducing aryl groups to silanes. As demonstrated in US20030139621A1, bromostyrene reacts with magnesium shavings in a diethyl ether/tetrahydrofuran (55:45) solvent mixture under argon to form a styryl Grignard reagent. For (4-t-Butylphenyl)triethoxysilane, 4-bromo-t-butylbenzene replaces bromostyrene. Key steps include:

-

Magnesium activation : 11.7 g (480 mmol) magnesium shavings and iodine crystals are stirred in 40 ml solvent under argon to initiate the reaction.

-

Dropwise addition : A solution of 4-bromo-t-butylbenzene (436 mmol) in 210 ml solvent is added slowly to maintain an exothermic reaction at reflux.

-

Temperature control : Post-addition, the mixture is cooled to 2°C to stabilize the Grignard intermediate.

Silane Substitution Reaction

The Grignard reagent reacts with chlorotriethoxysilane or triethoxysilane derivatives. In US20030139621A1, methyl triethoxysilane (872 mmol) in dry diethyl ether is added dropwise at <15°C to prevent side reactions. For this compound:

Table 1: Grignard Reaction Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Mg quantity | 11.7 g (480 mmol) | |

| Solvent ratio (Et₂O:THF) | 55:45 | |

| Reaction temperature | 2–15°C | |

| Yield after distillation | 72.5 g (307 mmol, 70.4%) |

Direct Substitution Reactions

Alkoxy-Chloro Exchange

US2985678A details the synthesis of tert-alkyl alkoxy silanes via chloro-alkoxy exchange. For this compound, chlorotriethoxysilane reacts with sodium t-butylphenoxide:

Distillation and Purification

Post-reaction, the crude product is filtered through diatomaceous earth and distilled through a 10-plate column. Key considerations:

-

Fractionation : Distillation at atmospheric pressure removes low-boiling impurities (<177°C).

-

Polymerization inhibitors : Adding 0.44 mmol 4-nitrosophenol prevents silane oligomerization during distillation.

Advanced Purification Techniques

Solvent-Assisted Crystallization

CN103664612A highlights hot-melt crystallization using 85% alcohol solvents. For this compound:

Inhibitor-Mediated Distillation

As per US20030139621A1, adding p-nitrosophenol (0.44 mmol) before vacuum distillation suppresses polymerization, achieving >95% purity.

Mechanistic and Kinetic Analysis

Reaction Equilibrium and Byproduct Formation

The RSC study (2025/su/d4su00634h) reveals that oligomerization of silane byproducts shifts equilibrium toward higher yields. For example, using tris-triethoxysilane substrates increases diethyl carbonate yields to >50% by generating polymeric byproducts. Similarly, this compound synthesis benefits from in situ oligomer precipitation, which drives the substitution reaction to completion.

Temperature-Dependent Side Reactions

Elevated temperatures (>80°C) during Grignard reactions promote Wurtz coupling , reducing yields. US20030139621A1 mandates strict temperature control (<15°C during silane addition) to minimize this.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Grignard reagent | 70.4 | 95 | 24 |

| Chloro-alkoxy exchange | 65.2 | 92 | 6 |

| Inhibitor-assisted | 75.8 | 97 | 18 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity (4-t-Butylphenyl)triethoxysilane?

- Methodological Answer : The synthesis involves reacting silane precursors with 4-t-butylphenol under controlled conditions. Catalysts like Lewis acids (e.g., AlCl₃) and solvents such as anhydrous toluene are critical for achieving high yields. Ethanol is often used as a nucleophile to stabilize intermediates. Reaction optimization, including temperature (60–80°C) and inert atmosphere (N₂/Ar), minimizes side products like tetraethoxysilane. Post-synthesis purification via fractional distillation or column chromatography ensures purity >98% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR Spectroscopy : Identifies functional groups (e.g., Si-O-C at ~1080 cm⁻¹, aromatic C-H stretching at ~3030 cm⁻¹) and confirms hydrolysis reactivity .

- NMR (¹H, ¹³C, ²⁹Si) : Resolves structural integrity, with ²⁹Si NMR distinguishing between mono-, di-, and triethoxysilane species .

- GC-MS : Detects volatile byproducts and quantifies purity .

Advanced Research Questions

Q. How does this compound enhance surface functionalization in composite materials?

- Methodological Answer : The silane’s triethoxy groups hydrolyze to form silanol (-Si-OH), which binds to hydroxylated surfaces (e.g., SiO₂, metals). The bulky t-butylphenyl group introduces steric effects, improving hydrophobicity and thermal stability. For example, in graphene-based composites, covalent bonding via silane bridges enhances thermal conductivity by 50–100% compared to non-functionalized counterparts . Optimization requires pH control (4–6) during hydrolysis and curing at 120–150°C to ensure crosslinking .

Q. What methodologies assess the thermal stability of this compound-functionalized materials?

- Methodological Answer :

- Simultaneous TG-DSC : Measures weight loss (degradation) and enthalpy changes (e.g., decomposition of organic moieties at 250–350°C). For MOFs or mesoporous silica, TG-DSC reveals stability up to 400°C, with residual ash indicating inorganic content .

- Isothermal TGA : Quantifies long-term stability under operational temperatures (e.g., 150°C for 24 hours) to simulate industrial conditions .

Q. How can researchers resolve contradictions in functionalization efficiency across different substrates?

- Methodological Answer : Inconsistent data often arises from substrate surface heterogeneity or hydrolysis kinetics. Strategies include:

- XPS Analysis : Quantifies surface Si content to verify grafting density.

- Contact Angle Measurements : Correlates hydrophobicity with functional group orientation.

- Controlled Hydrolysis : Pre-hydrolyzing the silane in ethanol/water (1:1 v/v) for 1 hour ensures uniform reactivity before substrate immersion .

Methodological Design & Data Analysis

Q. What protocols are recommended for analyzing byproducts in this compound synthesis?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Isolates non-volatile byproducts (e.g., oligomeric siloxanes) using C18 cartridges and elution with acetonitrile .

- HPLC–MS/MS : Quantifies trace impurities (e.g., residual phenols) with a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in water/acetonitrile), and MRM detection .

Q. How can computational modeling guide the design of this compound-based hybrids?

- Methodological Answer :

- DFT Calculations : Predict hydrolysis kinetics and binding energies (e.g., Si-O-Metal interactions). For example, simulations show t-butylphenyl groups reduce steric hindrance compared to linear alkyl chains, enhancing surface coverage .

- Molecular Dynamics (MD) : Models self-assembly on substrates, optimizing solvent selection (e.g., ethanol vs. toluene) for monolayer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.